molecular formula C14H16N2O2S B11124250 2-(3,5-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

2-(3,5-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B11124250
M. Wt: 276.36 g/mol
InChI Key: XSIKKZJURJAADQ-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is an organic compound that features a phenoxy group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 3,5-dimethylphenol, is reacted with an appropriate acylating agent to form 3,5-dimethylphenoxyacetyl chloride.

    Thiazole Ring Formation: The thiazole ring is synthesized by reacting 5-methyl-1,3-thiazole with an appropriate amine or amide precursor.

    Coupling Reaction: The final step involves coupling the phenoxyacetyl chloride with the thiazole derivative under basic conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(3,5-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide exerts its effects depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The phenoxy and thiazole groups are crucial for binding to the target sites.

    Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents, affecting its behavior in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide: Lacks the methyl group on the thiazole ring, which may affect its reactivity and biological activity.

    2-(3,5-dimethylphenoxy)-N-(5-methyl-1,3-oxazol-2-yl)acetamide: Contains an oxazole ring instead of a thiazole ring, potentially altering its chemical and biological properties.

Uniqueness

2-(3,5-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is unique due to the presence of both the dimethylphenoxy and methylthiazole groups, which confer specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C14H16N2O2S/c1-9-4-10(2)6-12(5-9)18-8-13(17)16-14-15-7-11(3)19-14/h4-7H,8H2,1-3H3,(H,15,16,17)

InChI Key

XSIKKZJURJAADQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=NC=C(S2)C)C

Origin of Product

United States

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